2-(4-Ethylphenyl)morpholine
Overview
Description
2-(4-Ethylphenyl)morpholine is an organic compound with the molecular formula C12H17NO. It features a morpholine ring substituted with a 4-ethylphenyl group. This compound is part of the morpholine family, which is known for its applications in various fields due to its unique chemical properties.
Mechanism of Action
Mode of Action
Morpholine, a component of this compound, is known to interact with both amine and ether functional groups . This suggests that 2-(4-Ethylphenyl)morpholine may interact with its targets in a similar manner.
Biochemical Pathways
Morpholine has been shown to be involved in ethanolamine catabolism via the ethanolamine-o-phosphate pathway and glycollate catabolism via the glycerate pathway . It’s possible that this compound may affect similar pathways.
Pharmacokinetics
Morpholine derivatives have been noted for their improved metabolic stability, increased potency, and enhanced pharmacokinetic properties, specifically for central nervous system drugs .
Biochemical Analysis
Biochemical Properties
It is known that morpholine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-(4-Ethylphenyl)morpholine in animal models have not been reported in the literature . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylamine with ethylene oxide in the presence of a catalyst to form the desired morpholine derivative . Another method includes the use of 4-ethylphenyl isocyanate and diethanolamine, followed by cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 4-ethylphenyl group.
4-Phenylmorpholine: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)morpholine: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)morpholine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .
Properties
IUPAC Name |
2-(4-ethylphenyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMQKAOFQFJIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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